molecular formula C14H16N4O3 B2502201 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1210637-42-5

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2502201
CAS No.: 1210637-42-5
M. Wt: 288.307
InChI Key: ATQXTBBQOIADPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the oxadiazole ring with a 4-methoxybenzyl halide.

    Formation of the urea linkage: The final step involves the reaction of the substituted oxadiazole with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of pathogens, leading to cell lysis. In cancer research, the compound may inhibit cell proliferation by interfering with specific signaling pathways involved in cell growth and division.

Comparison with Similar Compounds

1-Allyl-3-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)urea can be compared with other oxadiazole derivatives, such as:

    1-Allyl-3-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)urea: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, which may result in different biological activities.

    1-Allyl-3-(5-(4-nitrobenzyl)-1,3,4-oxadiazol-2-yl)urea: The presence of a nitro group can significantly alter the compound’s reactivity and biological properties.

    1-Allyl-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)urea: The methyl group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-3-8-15-13(19)16-14-18-17-12(21-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQXTBBQOIADPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.